molecular formula C9H18ClNO2 B556056 2-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 99065-30-2

2-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No.: B556056
CAS No.: 99065-30-2
M. Wt: 207.7 g/mol
InChI Key: QNGGSVANUAULGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the reaction of 3-cyclohexyl-2-oxopropanoic acid with 2,2-diphenylglycine in the presence of a chiral pyridoxamine catalyst . The reaction is carried out in a mixture of methanol and water (8:2) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-cyclohexylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

2-Amino-3-cyclohexylpropanoic acid hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in protein synthesis and metabolic processes. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-3-cyclohexylpropanoic acid
  • 2-Amino-2-(3-methylcyclohexyl)acetic acid
  • 2-Amino-2-(4-methylcyclohexyl)acetic acid

Comparison: 2-Amino-3-cyclohexylpropanoic acid hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and reactivity compared to its free acid counterparts. The presence of the cyclohexyl group also imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships in amino acids .

Properties

IUPAC Name

2-amino-3-cyclohexylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSVANUAULGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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